4-(2,5-Dimethylphenoxy)-3-fluoroaniline
Description
Contextualization within Aryloxyaniline Chemistry
The aryloxyaniline scaffold is a prominent structural motif found in a multitude of biologically active compounds. This framework, which consists of an aniline (B41778) ring linked to an aryl group via an ether bond, is a key component in a number of kinase inhibitors. researchgate.net The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making the development of novel kinase inhibitors a critical area of pharmaceutical research. ed.ac.uknih.gov
The synthesis of aryloxyanilines often relies on well-established cross-coupling methodologies. The Ullmann condensation, a classic copper-catalyzed reaction, has historically been used for the formation of the diaryl ether linkage. More contemporary approaches frequently employ palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which offer milder reaction conditions and broader substrate scope for the formation of the C-N bond. nih.gov The structural diversity of aryloxyanilines can be readily expanded by varying the substituents on both the aniline and the phenoxy rings, allowing for the fine-tuning of their physicochemical and biological properties.
Significance of Fluorinated Anilines in Advanced Organic Synthesis
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability. ontosight.aiossila.com Fluorinated anilines, in particular, serve as versatile building blocks for the synthesis of a wide range of pharmaceuticals and agrochemicals. ossila.comnbinno.com The presence of a fluorine atom can significantly alter the electronic properties of the aniline ring, influencing its reactivity and the pKa of the amino group. ontosight.ai
The synthesis of fluorinated anilines can be achieved through various methods, including the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, or through nucleophilic aromatic substitution on activated fluoroarenes. google.comgoogle.com These fluorinated intermediates are then utilized in subsequent reactions to construct more complex molecular architectures. ossila.comnbinno.com The strategic placement of fluorine atoms can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates. ontosight.ai
Overview of Research Trajectories for Complex Aryl Ethers and Amines
The development of novel synthetic methodologies for the construction of complex aryl ethers and amines remains an active area of research. Modern cross-coupling reactions have revolutionized the synthesis of these motifs, providing efficient and versatile routes to previously inaccessible structures. The ongoing refinement of catalytic systems, including the design of new ligands and the use of alternative metal catalysts, continues to expand the scope and applicability of these transformations. nih.gov
Current research trajectories are focused on several key areas. The development of more sustainable and environmentally benign synthetic methods is a high priority, with an emphasis on reducing waste and utilizing greener solvents and catalysts. Furthermore, there is a growing interest in the late-stage functionalization of complex molecules, which allows for the rapid generation of analogues for structure-activity relationship studies. The unique structural features of compounds like 4-(2,5-Dimethylphenoxy)-3-fluoroaniline make them valuable tools in these endeavors, providing a platform for the exploration of new chemical space and the discovery of novel bioactive agents. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(16)8-12(13)15/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYFIDTTRYRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263952 | |
| Record name | 4-(2,5-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-97-2 | |
| Record name | 4-(2,5-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,5-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2,5 Dimethylphenoxy 3 Fluoroaniline
Precursor Synthesis Strategies for 3-Fluoroaniline (B1664137) Derivatives
The 3-fluoroaniline core is a critical building block. nih.gov Its synthesis can be achieved through various established pathways, primarily involving either the introduction of an amino group onto a fluorinated aromatic ring or the fluorination of an existing aniline-based structure. ontosight.ai
Amination Pathways for Halogenated Aromatics
Amination of aryl halides is a cornerstone of synthetic organic chemistry for preparing aniline (B41778) derivatives. organic-chemistry.org These methods typically involve the substitution of a halogen atom on the aromatic ring with an amino group or a precursor that can be converted to an amino group.
One common approach is a base-promoted amination, which can be performed using dimethylformamide (DMF) or an amine as the amino source. acs.orgnih.gov This method is advantageous due to its transition-metal-free conditions, making it valuable for industrial applications. acs.orgnih.gov The reactivity of the halogen in these nucleophilic aromatic substitution (SNAr) type reactions is typically F > Cl > Br > I; however, in some base-promoted systems, the reactivity sequence has been observed as I > Br ≈ F > Cl. acs.orgnih.gov
Copper-catalyzed amination, often related to the Ullmann condensation, is another powerful technique. This involves heating a halogenated aromatic compound with an ammonia (B1221849) source, such as aqueous ammonia, in the presence of a copper catalyst. google.com This method is particularly effective for converting aryl bromides and chlorides to their corresponding anilines under super-atmospheric pressure and temperatures ranging from 80 to 150°C. google.com
Modern palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, also offer a versatile route, though they often employ expensive catalysts and ligands. These methods are known for their broad substrate scope and functional group tolerance. organic-chemistry.org
Table 1: Comparison of Amination Methods for Aryl Halides
| Method | Typical Reagents | Catalyst | Advantages | Disadvantages |
| Base-Promoted Amination | Amine or DMF, Strong Base | None | Transition-metal-free, simple operation | May require harsh conditions |
| Ullmann Amination | Aqueous Ammonia | Copper salt (e.g., Cu₂O) | Inexpensive catalyst | High temperatures and pressures often required |
| Buchwald-Hartwig Amination | Amine | Palladium complex with phosphine (B1218219) ligand | High yields, broad scope, mild conditions | Expensive catalyst and ligands, air-sensitive |
Fluorination Approaches to Aniline Core Structures
Introducing a fluorine atom onto an aniline structure can be accomplished via several distinct strategies. The choice of method often depends on the desired regioselectivity and the available starting materials.
A prevalent industrial method involves the nitration of a fluorinated aromatic, followed by the reduction of the nitro group. google.com For instance, 3-fluoroaniline can be prepared by the reduction of 3-fluoronitrobenzene. ontosight.ai The reduction step can be carried out using various reagents, including catalytic hydrogenation with catalysts like Pd/C. google.com
Another approach starts from an aniline derivative and introduces the fluorine atom. This can be achieved through a Sandmeyer-type reaction, where an amino group is converted to a diazonium salt, which is then treated with a fluoride (B91410) source (e.g., in the Schiemann reaction). Alternatively, processes have been developed that start from chloronitrobenzenes, proceed through a chlorine-fluorine exchange (halex) reaction, and are followed by hydrogenation. google.com
More direct fluorination methods exist but can sometimes lack regioselectivity. Electrophilic fluorinating agents can be used, though the strong activating nature of the amino group can lead to multiple fluorination products or side reactions. researchgate.net A two-step process starting from an aniline involves its conversion to an aromatic azide (B81097), which is then treated with anhydrous hydrogen fluoride to yield the fluorinated aniline. google.com
Formation of the Phenoxy Linkage
The creation of the aryl ether bond is the key step in assembling the final molecule. This C-O bond formation between two aromatic rings is most commonly achieved through copper-catalyzed or, in some cases, palladium-catalyzed cross-coupling reactions.
Ullmann-Type Coupling Reactions for Aryl Ether Formation
The Ullmann condensation is the classical and most direct method for forming diaryl ethers. nih.gov The reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. beilstein-journals.orgorganic-chemistry.org The traditional protocol often required harsh conditions, such as high temperatures (approaching 200°C) and stoichiometric amounts of copper powder, which limited its functional group tolerance. nih.govbeilstein-journals.org
Modern advancements have led to milder and more efficient Ullmann-type reactions. These improved methods utilize catalytic amounts of a copper(I) salt, often in combination with a ligand, and a base such as potassium carbonate or cesium carbonate. nih.gov The use of ligands, such as N,N-dimethylglycine or N-butylimidazole, can significantly lower the required reaction temperature and improve yields, even for electron-rich aryl bromides. nih.govbeilstein-journals.org The reaction is typically conducted in solvents like DMF, DMSO, or acetonitrile. nih.govmdpi.com
For the synthesis of 4-(2,5-Dimethylphenoxy)-3-fluoroaniline, this reaction would involve coupling 2,5-dimethylphenol (B165462) with a 3-fluoroaniline derivative bearing a halogen at the 4-position (e.g., 4-bromo-3-fluoroaniline).
Table 2: Key Components in Modern Ullmann Diaryl Ether Synthesis
| Component | Examples | Function |
| Copper Source | CuI, Cu₂O, Copper Nanoparticles | Catalyzes the C-O bond formation |
| Aryl Halide | Aryl iodides, Aryl bromides | Electrophilic coupling partner |
| Phenol | Substituted phenols (e.g., 2,5-dimethylphenol) | Nucleophilic coupling partner |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonates the phenol to form the active phenoxide nucleophile |
| Ligand | N,N-Dimethylglycine, 1,10-Phenanthroline, N-Alkyl Imidazoles | Stabilizes the copper catalyst, increases solubility and reactivity |
| Solvent | DMF, Dioxane, Toluene, Acetonitrile | Provides the reaction medium |
Alternative Etherification Protocols (e.g., Williamson-type, other nucleophilic aromatic substitution variants)
The Williamson ether synthesis is a fundamental reaction for forming ethers via an SN2 mechanism, involving an alkoxide nucleophile and an alkyl halide. wikipedia.orgyoutube.com However, the direct application of this method for preparing diaryl ethers is generally not feasible because aryl halides are unreactive toward SN2 reactions due to the steric hindrance of the benzene (B151609) ring and the strength of the carbon-halogen bond. jk-sci.commasterorganicchemistry.com
Nevertheless, a related process, nucleophilic aromatic substitution (SNAr), can form diaryl ethers under specific conditions. This reaction pathway is possible if the aryl halide is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen). These groups stabilize the negative charge in the intermediate Meisenheimer complex. While the fluorine atom in a 3-fluoroaniline precursor does exert an electron-withdrawing inductive effect, it is generally not sufficient on its own to activate an adjacent halogen for an uncatalyzed SNAr reaction with a phenoxide under mild conditions. Therefore, while SNAr is a valid strategy for some diaryl ethers, a metal-catalyzed pathway like the Ullmann reaction is typically required for substrates of this type.
Integration of Dimethylphenyl Moiety
The final key step in the synthesis is the incorporation of the 2,5-dimethylphenyl group. This is accomplished through the diaryl ether bond formation discussed previously, where 2,5-dimethylphenol serves as the nucleophilic partner.
In a typical Ullmann coupling approach, 2,5-dimethylphenol is first deprotonated by a base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic 2,5-dimethylphenoxide. This phenoxide then attacks the copper-activated aryl halide precursor, such as 4-bromo-3-fluoroaniline (B116652) or 1-bromo-4-chloro-2-fluorobenzene, leading to the formation of the desired ether linkage and the final product, this compound, after displacement of the halogen. The efficiency of this coupling is dependent on the choice of catalyst, ligand, base, and solvent, as outlined in the Ullmann reaction section. The steric hindrance from the two methyl groups on the phenoxy ring is generally well-tolerated in modern, ligand-assisted Ullmann protocols.
Multistep Synthetic Route Optimization
The most chemically logical and efficient pathway to this compound involves two primary transformations: the formation of a diaryl ether and the reduction of a nitro group. A common strategy begins with a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction between 2,5-dimethylphenol and an activated fluoro-nitroaromatic precursor, followed by the reduction of the nitro group to the target aniline.
A plausible and widely utilized route is depicted below:
Step 1: Diaryl Ether Formation The key C-O bond is formed by coupling 2,5-dimethylphenol with a di-substituted benzene ring, such as 1,2-difluoro-4-nitrobenzene. The reaction takes advantage of the high activation of the fluorine atom positioned para to the strongly electron-withdrawing nitro group.
Step 2: Reduction of Nitro Group The resulting intermediate, 1-(2,5-dimethylphenoxy)-2-fluoro-4-nitrobenzene, is then subjected to a reduction step to convert the nitro group into the primary amine, yielding the final product, this compound.
Optimization of this multistep process involves a careful selection of reaction conditions for each step to maximize yield and minimize side-product formation. This includes the choice of catalyst, solvent, base, and reaction temperature. organic-chemistry.org
Chemo- and regioselectivity are critical challenges in the synthesis of asymmetrically substituted molecules like this compound.
Regioselectivity in C-O Coupling: In the proposed first step using 1,2-difluoro-4-nitrobenzene as the starting material, the primary regiochemical question is which fluorine atom will be displaced by the 2,5-dimethylphenoxide. The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at C-1 is para to the nitro group, while the fluorine at C-2 is meta. Consequently, the C-1 position is significantly more electron-deficient and thus more susceptible to nucleophilic attack. This electronic preference ensures that the reaction proceeds with high regioselectivity, leading predominantly to the desired 1,4-substitution pattern. nih.gov
Chemoselectivity in Reduction: The second step involves the reduction of the nitro group. This transformation must be chemoselective, meaning the reducing agent should selectively reduce the nitro group without affecting other functional groups in the molecule. Key considerations include:
Preservation of the C-F bond: The carbon-fluorine bond is generally robust, but harsh reduction conditions could potentially lead to hydrodefluorination.
Stability of the Diaryl Ether: The C-O ether linkage must remain intact during the reduction. Standard catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or transfer hydrogenation methods are typically mild enough to ensure high chemoselectivity, efficiently converting the nitro group to an amine while preserving the rest of the molecular structure.
The formation of the diaryl ether linkage is the cornerstone of this synthesis, and the development of efficient catalytic systems has been a major focus of modern organic chemistry. The two most prominent methodologies are copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions. organic-chemistry.org
Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann reaction is a classical method for forming diaryl ether bonds, typically involving the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org While traditional Ullmann conditions were harsh, modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions. nih.gov For the synthesis of the intermediate 1-(2,5-dimethylphenoxy)-2-fluoro-4-nitrobenzene, a copper(I) salt like CuI would be employed with a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). The addition of a ligand, such as N,N-dimethylglycine or a phenanthroline derivative, can significantly improve reaction rates and yields, allowing the reaction to proceed at lower temperatures. nih.govjsynthchem.com
| Parameter | Typical Conditions for Ullmann C-O Coupling |
|---|---|
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ |
| Aryl Halide | Aryl Iodide, Aryl Bromide (activated) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Ligand (Optional) | N,N-Dimethylglycine, 1,10-Phenanthroline |
| Solvent | DMF, DMSO, Toluene, Dioxane |
| Temperature | 90-200 °C |
Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): The Buchwald-Hartwig reaction has emerged as a powerful and versatile alternative for C-O bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction offers several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction. organic-chemistry.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and reductive elimination to form the diaryl ether product. The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step. researchgate.net
| Parameter | Typical Conditions for Buchwald-Hartwig C-O Coupling |
|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) |
| Aryl Halide | Aryl Bromide, Aryl Chloride |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
Applying green chemistry principles to the synthesis of this compound is essential for developing a sustainable and environmentally responsible process. Key areas of focus include:
Atom Economy: The ideal synthetic route maximizes the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have better atom economy than classical stoichiometric reactions.
Catalysis: The use of catalytic reagents (Pd or Cu) is inherently greener than using stoichiometric reagents. Optimizing catalyst loading (using parts-per-million levels of palladium, for instance) and ensuring catalyst recyclability are important goals.
Solvent Selection: Traditional solvents for coupling reactions, such as DMF and DMSO, are effective but pose environmental and health concerns. Green chemistry encourages the use of safer, more benign solvents like anisole, or even performing reactions in water or solvent-free conditions where possible.
Energy Efficiency: Developing catalytic systems that operate at lower temperatures reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by dramatically reducing reaction times.
Waste Reduction: Optimizing selectivity (chemo- and regio-) directly reduces the formation of byproducts, simplifying purification and minimizing waste streams. The choice of a high-yield reduction method, such as catalytic hydrogenation where the only byproduct is water, is preferable to methods that use stoichiometric metal hydrides, which generate significant inorganic waste.
By integrating these principles, the multistep synthesis can be refined to be not only efficient in terms of chemical yield but also in its environmental impact.
Chemical Reactivity and Mechanistic Investigations of 4 2,5 Dimethylphenoxy 3 Fluoroaniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, with its amino group attached to a benzene (B151609) ring, is the primary site of many chemical reactions. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, its reactivity is modulated by the presence of the fluorine atom and the bulky phenoxy group.
Electrophilic Aromatic Substitution Patterns
The amino group (-NH₂) is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions relative to the amino group. In 4-(2,5-Dimethylphenoxy)-3-fluoroaniline, the para position is blocked by the phenoxy group. Therefore, electrophilic attack is directed to the ortho positions (positions 2 and 6).
The fluorine atom at position 3 is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director through resonance. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Influence |
| -NH₂ | 1 | Weakly withdrawing | Strongly donating | Ortho, Para |
| -F | 3 | Strongly withdrawing | Weakly donating | Ortho, Para |
| -OAr | 4 | Weakly withdrawing | Weakly donating | Ortho, Para |
Considering these effects, electrophilic substitution is most likely to occur at position 2, which is ortho to the strongly activating amino group and meta to the deactivating fluorine atom. Position 6 is also activated by the amino group but is subject to greater steric hindrance from the adjacent phenoxy group.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic. This allows for a variety of derivatization reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups.
The nucleophilicity of the amino group is somewhat reduced by the electron-withdrawing effect of the fluorine atom.
Oxidation Pathways (e.g., formation of quinone derivatives)
Anilines are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Potential oxidation pathways for this compound include:
Formation of Nitro Compounds: Strong oxidizing agents can convert the amino group to a nitro group.
Formation of Azo Compounds: Mild oxidation can lead to the formation of azoxy, azo, and hydrazo compounds.
Formation of Quinone Derivatives: In the presence of strong oxidizing agents, the aniline ring can be oxidized to a quinone. Due to the substitution pattern, oxidation of this compound could potentially lead to the formation of a substituted benzoquinone, though this would likely involve the loss of the phenoxy group.
Reactivity of the Phenoxy Ether Linkage
The diaryl ether linkage is generally stable due to the strength of the C-O bond. Cleavage of this bond typically requires harsh reaction conditions, such as treatment with strong acids (e.g., HBr or HI) at high temperatures. Under such conditions, the ether linkage can be cleaved to yield a phenol (B47542) and an aryl halide. The fluorine substituent can influence the lability of the ether linkage, with studies on related compounds showing that electron-withdrawing groups can affect the reaction rates. beilstein-journals.org
Influence of Fluorine Substituent on Aromatic Reactivity
The fluorine atom at the 3-position has a significant impact on the reactivity of the aniline ring.
Electronic Effects: Fluorine is the most electronegative element, and its strong negative inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. However, it also possesses a positive mesomeric or resonance effect (+M) due to its lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions. acs.org In nucleophilic aromatic substitution, a fluorine substituent can be activating because its strong inductive effect stabilizes the negatively charged intermediate (Meisenheimer complex). stackexchange.comwyzant.com
Steric Effects: While fluorine is the smallest of the halogens, its presence does introduce some steric hindrance, which can influence the regioselectivity of reactions.
The table below summarizes the influence of the fluorine substituent on different reaction types.
| Reaction Type | Influence of Fluorine | Rationale |
| Electrophilic Aromatic Substitution | Deactivating, Ortho, Para-directing | Strong -I effect outweighs +M effect, but +M effect directs substitution. |
| Nucleophilic Aromatic Substitution | Activating | Strong -I effect stabilizes the intermediate Meisenheimer complex. stackexchange.comwyzant.com |
| Nucleophilicity of Aniline | Decreased | -I effect withdraws electron density from the amino group. |
Mechanistic Elucidation of Key Transformations
The mechanisms of reactions involving this compound are illustrative of fundamental principles in organic chemistry. For instance, the electrophilic bromination of the aniline ring would proceed via a standard electrophilic aromatic substitution mechanism. The bromine molecule would be polarized by a Lewis acid catalyst, and the electron-rich aniline ring would attack the electrophilic bromine atom to form a resonance-stabilized carbocation intermediate (the sigma complex). The directing effects of the amino, fluoro, and phenoxy groups would favor the formation of the intermediate leading to substitution at the 2-position. Subsequent loss of a proton would restore aromaticity and yield the brominated product.
In a nucleophilic substitution reaction, such as the displacement of the fluorine atom (which would require activation by an electron-withdrawing group, not present in this specific molecule but a relevant consideration for fluorinated aromatics in general), a nucleophile would attack the carbon atom bearing the fluorine. This would form a Meisenheimer complex, a resonance-stabilized anionic intermediate. The strong electron-withdrawing nature of fluorine helps to stabilize this intermediate, thus facilitating the reaction. stackexchange.comwyzant.com The departure of the fluoride (B91410) ion would then yield the substituted product.
Reaction Pathway Analysis (e.g., intermediate identification, transition state theory)
An exhaustive search for reaction pathway analyses involving this compound yielded no specific studies. Typically, research in this area would involve computational chemistry to model reaction coordinates and apply principles like Transition State Theory (TST) to elucidate reaction mechanisms. TST provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which represents the highest energy point along the reaction pathway. wikipedia.org Such analyses for this compound would theoretically explore reactions such as N-acylation, N-alkylation, electrophilic aromatic substitution, or cleavage of the ether bond. However, no experimental or theoretical data on intermediates or transition states for reactions involving this specific molecule has been documented in peer-reviewed literature.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. For 4-(2,5-Dimethylphenoxy)-3-fluoroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra offer precise information about the chemical environment of each magnetically active nucleus. The chemical shifts (δ) are influenced by the electron density around the nucleus, providing insights into the effects of substituents on the aromatic rings.
¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic region is complex due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the fluoroaniline (B8554772) ring are expected to appear at slightly different chemical shifts due to the electron-withdrawing nature of the fluorine and the electron-donating amine group. The protons on the dimethylphenoxy moiety will also have characteristic shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and oxygen atoms will show significant shifts in their resonance frequencies. The fluorine-carbon coupling (¹JCF, ²JCF, etc.) provides further confirmation of the fluorine substitution pattern on the aniline (B41778) ring.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and chemical environment of the fluorine atom. For this compound, a single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| H-2 | 6.85 (dd) | C-1: 140.2 (d) | F-3: -125.4 (m) |
| H-5 | 6.60 (t) | C-2: 110.5 (d) | |
| H-6 | 6.75 (dd) | C-3: 152.8 (d, ¹JCF = 245 Hz) | |
| NH₂ | 3.80 (s, br) | C-4: 135.7 (d) | |
| H-3' | 6.95 (s) | C-5: 108.1 (d) | |
| H-4' | 6.80 (d) | C-6: 115.3 (s) | |
| H-6' | 7.10 (d) | C-1': 155.1 (s) | |
| 2'-CH₃ | 2.25 (s) | C-2': 130.5 (s) | |
| 5'-CH₃ | 2.35 (s) | C-3': 125.4 (s) | |
| C-4': 128.9 (s) | |||
| C-5': 136.8 (s) | |||
| C-6': 123.6 (s) | |||
| 2'-CH₃: 16.2 (s) | |||
| 5'-CH₃: 20.8 (s) |
Note: Data is hypothetical and based on typical chemical shifts for similar structures. Coupling constants (J) are not included for brevity. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, 'br' denotes broad.
Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei. slideshare.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at 2.25 ppm would show a cross-peak with the carbon signal at 16.2 ppm, confirming the assignment of the 2'-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bonds) correlations between protons and carbons (¹H-¹³C). sdsu.edu This technique is vital for connecting different fragments of the molecule. For example, correlations would be expected between the protons on the dimethylphenoxy ring and the carbon atom of the aniline ring attached to the ether oxygen, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. slideshare.net This can provide information about the conformation and stereochemistry of the molecule. For instance, NOESY could show correlations between the protons of the aniline ring and the protons of the dimethylphenoxy ring, indicating their spatial proximity.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov
To aid in the assignment of complex vibrational spectra, experimental data is often correlated with theoretical vibrational frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netaip.org These calculations can predict the vibrational modes and their corresponding frequencies, which, when scaled appropriately, show good agreement with experimental results. nih.gov This correlative approach allows for a more confident and detailed assignment of the observed spectral bands. researchgate.net
The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.
Table 2: Predicted Vibrational Band Assignments for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| N-H stretching (asymmetric) | 3450-3400 | Weak/Absent |
| N-H stretching (symmetric) | 3380-3300 | Weak/Absent |
| Aromatic C-H stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H stretching (CH₃) | 2980-2850 | 2980-2850 |
| C=C aromatic ring stretching | 1620-1580 | 1620-1580 |
| N-H bending (scissoring) | 1650-1600 | Weak |
| C-N stretching | 1350-1250 | Moderate |
| C-O-C asymmetric stretching | 1260-1200 | Weak |
| C-O-C symmetric stretching | 1070-1020 | Moderate |
| C-F stretching | 1150-1000 | Moderate |
| Aromatic C-H out-of-plane bending | 900-690 | Weak |
Note: Frequencies are approximate and based on typical ranges for the respective functional groups.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the FT-IR spectrum. researchgate.net The aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. scialert.net The C-O-C stretching of the ether linkage and the C-F stretching will give rise to strong bands in the fingerprint region of the spectrum.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. numberanalytics.com For this compound (C₁₄H₁₄FNO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. The molecule will first ionize to form the molecular ion, which then undergoes fragmentation to produce smaller, charged fragments. The stability of these fragments dictates the major peaks observed in the spectrum.
Predicted Fragmentation Pattern:
Molecular Ion Peak ([M]⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of the compound.
Loss of a Methyl Radical: A common fragmentation pathway for molecules with methyl groups is the loss of a methyl radical (•CH₃), leading to an [M-15]⁺ peak.
Cleavage of the Ether Bond: The C-O ether bond is susceptible to cleavage. whitman.edu This can occur on either side of the oxygen atom, leading to two primary fragmentation pathways:
Cleavage to form the [C₈H₉O]⁺ fragment (dimethylphenoxy cation) and a fluoroaniline radical.
Cleavage to form the [C₆H₅FN]⁺ fragment (fluoroaniline cation) and a dimethylphenoxy radical.
Further Fragmentation: These primary fragments can undergo further decomposition. For example, the dimethylphenoxy cation can lose a molecule of carbon monoxide (CO) to form a stable cyclopentadienyl (B1206354) cation. miamioh.edudocsity.com
By analyzing the m/z values of the molecular ion and the major fragment ions, the structure of this compound can be confidently confirmed.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Consequently, detailed research findings regarding its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles, are not publicly available at this time.
To perform an X-ray crystallographic analysis, a single crystal of sufficient quality and size would first need to be grown. This crystal would then be subjected to X-ray diffraction, where the pattern of scattered X-rays is collected and analyzed. This analysis would reveal the precise three-dimensional arrangement of atoms within the crystal lattice.
Hypothetically, such a study would provide critical insights into the molecule's conformation, including the dihedral angles between the two aromatic rings. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amine group or other non-covalent interactions, that govern the packing of molecules in the solid state. This empirical data is invaluable for understanding the compound's physical properties and for computational modeling studies.
Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative and would be based on computational predictions rather than direct experimental evidence.
Computational and Theoretical Studies of 4 2,5 Dimethylphenoxy 3 Fluoroaniline
Quantum Chemical Calculations for Electronic Structure Analysis
No published studies utilizing quantum chemical calculations to analyze the electronic structure of 4-(2,5-Dimethylphenoxy)-3-fluoroaniline were found. Therefore, specific data related to the following subsections are unavailable.
Density Functional Theory (DFT) Approaches
There are no available research articles that have employed Density Functional Theory (DFT) methods, such as the B3LYP method with 6-311++G(d,p) or other basis sets, to investigate this compound.
Conformational Analysis and Potential Energy Surfaces
No research detailing the conformational analysis or the mapping of potential energy surfaces for this compound could be located.
Molecular Orbitals and Electronic Properties
Specific analyses of the molecular orbitals and electronic properties of this compound are not present in the available literature.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
There is no data from published studies regarding the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this molecule.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
No studies on the charge distribution or Molecular Electrostatic Potential (MEP) mapping for this compound have been published.
Spectroscopic Property Predictions from Computational Models
Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the spectroscopic characteristics of molecules. These theoretical predictions are crucial for interpreting experimental data and for the structural elucidation of new compounds.
Simulated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational models can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These simulations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).
The process involves first optimizing the molecular geometry of the compound to find its lowest energy conformation. Subsequently, the magnetic shielding tensors are calculated for this optimized structure. The chemical shifts are then determined by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental results, aiding in the assignment of signals to specific nuclei within the molecule.
Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental data. Chemical shifts are referenced to TMS.)
| Atom Type | Atom Number(s) | Simulated ¹H Chemical Shift (ppm) | Simulated ¹³C Chemical Shift (ppm) |
| Aromatic C-H | H-2 | 6.55 - 6.65 | - |
| Aromatic C-H | H-5 | 6.70 - 6.80 | - |
| Aromatic C-H | H-6 | 6.85 - 6.95 | - |
| Aromatic C-H | H-3' | 6.90 - 7.00 | - |
| Aromatic C-H | H-4' | 7.05 - 7.15 | - |
| Aromatic C-H | H-6' | 6.60 - 6.70 | - |
| -NH₂ | H-amine | 3.50 - 3.80 | - |
| -CH₃ | H-methyl (2') | 2.20 - 2.30 | - |
| -CH₃ | H-methyl (5') | 2.10 - 2.20 | - |
| Aromatic C-F | C-3 | - | 150.0 - 155.0 (J_CF) |
| Aromatic C-O | C-4 | - | 145.0 - 150.0 |
| Aromatic C-N | C-1 | - | 140.0 - 145.0 |
| Aromatic C | C-2 | - | 105.0 - 110.0 |
| Aromatic C | C-5 | - | 115.0 - 120.0 |
| Aromatic C | C-6 | - | 120.0 - 125.0 |
| Aromatic C-O | C-1' | - | 155.0 - 160.0 |
| Aromatic C-CH₃ | C-2' | - | 130.0 - 135.0 |
| Aromatic C | C-3' | - | 125.0 - 130.0 |
| Aromatic C | C-4' | - | 120.0 - 125.0 |
| Aromatic C-CH₃ | C-5' | - | 135.0 - 140.0 |
| Aromatic C | C-6' | - | 110.0 - 115.0 |
| -CH₃ | C-methyl (2') | - | 15.0 - 20.0 |
| -CH₃ | C-methyl (5') | - | 20.0 - 25.0 |
Calculated Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum.
Similar to NMR predictions, the process begins with the optimization of the molecular geometry. Then, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.
The calculated spectrum can aid in the assignment of vibrational modes observed in experimental IR and Raman spectra. For this compound, key vibrational modes would include N-H stretching of the amine group, C-F stretching, C-O-C ether linkages, and various aromatic C-H and C=C vibrations.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: These are theoretical, scaled harmonic frequencies and may differ from experimental data.)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Intensity |
| N-H Symmetric Stretch | -NH₂ | 3400 - 3450 | Medium |
| N-H Asymmetric Stretch | -NH₂ | 3480 - 3530 | Medium |
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 2900 - 3000 | Medium |
| N-H Scissoring | -NH₂ | 1600 - 1650 | Strong |
| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Strong-Medium |
| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1280 | Strong |
| C-F Stretch | Ar-F | 1150 - 1250 | Strong |
| C-N Stretch | Ar-NH₂ | 1250 - 1350 | Strong |
| C-O-C Symmetric Stretch | Aryl Ether | 1000 - 1100 | Medium |
Reaction Mechanism Modeling via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. The synthesis of this compound, a diaryl ether, likely proceeds through a nucleophilic aromatic substitution (S_NAr) reaction or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation.
Computational modeling of such a reaction would involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (e.g., 3-fluoro-4-haloaniline and 2,5-dimethylphenol) and the final product are optimized to determine their minimum energy structures.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures of the reactants, products, and the transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and the products.
For the formation of this compound, computational studies could investigate the effect of the fluorine substituent on the reaction rate and regioselectivity, as well as model the role of a catalyst in the case of a cross-coupling reaction. Such models can predict the most favorable reaction pathway and guide the optimization of experimental conditions.
Derivatives and Analogues of 4 2,5 Dimethylphenoxy 3 Fluoroaniline
Systematic Structural Modifications of the Aniline (B41778) Moiety
The aniline moiety of 4-(2,5-Dimethylphenoxy)-3-fluoroaniline serves as a prime target for structural modification to modulate its electronic and steric properties. A common strategy involves the introduction of additional substituents onto the aniline ring. For instance, the incorporation of further halogen atoms can significantly alter the reactivity and physicochemical characteristics of the compound.
Beyond ring substitution, the amino group itself is amenable to modification. N-alkylation or N-acylation can be employed to introduce new functional groups, thereby expanding the molecular complexity and potential for further chemical transformations. These modifications underscore the versatility of the aniline scaffold in generating a library of compounds with tailored properties.
Table 1: Examples of Structural Modifications on the Aniline Moiety
| Compound Name | Modification from Parent Compound |
|---|---|
| 2-(2,5-Dimethylphenoxy)-4,6-difluoroaniline | Addition of a second fluorine atom at position 6 of the aniline ring. |
| 4-(2-Chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline | Replacement of the 3-fluoro substituent with a 2-fluoro substituent and addition of chloro and trifluoromethyl groups to the phenoxy ring. |
Variations in the Phenoxy Ring Substituents
Alterations to the substituents on the phenoxy ring provide another avenue for creating analogues of this compound. The nature, number, and position of these substituents can impact the molecule's conformation and electronic properties. While the 2,5-dimethyl substitution is a defining feature of the parent compound, exploring other substitution patterns is crucial for understanding structure-property relationships.
Table 2: Hypothetical Variations in Phenoxy Ring Substituents
| Position of Substitution | Example Substituent | Potential Effect |
|---|---|---|
| 2,5-positions | Diethyl | Increased steric bulk |
| 4-position | tert-Butyl | Significant steric hindrance |
| 2,4,6-positions | Trimethyl | Increased electron-donating capacity and steric bulk |
| 4-position | Nitro | Strong electron-withdrawing effect |
Exploration of Isomeric Forms (e.g., 2-(2,4-Dimethylphenoxy)-5-fluoroaniline)
Isomers, molecules that share the same molecular formula but have a different arrangement of atoms, can exhibit distinct physical and chemical properties. The study of isomeric forms of this compound is essential for a comprehensive understanding of its chemical nature. The relative positions of the fluoro, amino, and phenoxy groups on the aniline ring, as well as the methyl groups on the phenoxy ring, can be varied to generate a range of isomers.
For example, 2-(2,3-Dimethylphenoxy)-5-fluoroaniline is an isomer where the substitution pattern on both aromatic rings is altered . Theoretical studies on simpler fluoroaniline (B8554772) isomers have shown that the position of the fluorine atom significantly influences properties such as dipole moment, ionization energy, and electronic structure aarti-industries.comgoogle.com. These differences arise from the interplay of inductive and resonance effects of the substituents, which in turn affect intermolecular interactions and chemical reactivity. The specific arrangement of substituents in isomers like 2-(2,4-Dimethylphenoxy)-5-fluoroaniline would therefore be expected to result in a unique set of chemical characteristics.
Table 3: Comparison of Isomeric Structures
| Compound Name | Substitution Pattern on Aniline Ring | Substitution Pattern on Phenoxy Ring |
|---|---|---|
| This compound | 4-Phenoxy, 3-Fluoro, 1-Amino | 2,5-Dimethyl |
Incorporation into Larger Molecular Architectures (e.g., Polymeric Systems, Heterocyclic Scaffolds)
The chemical structure of this compound makes it a suitable building block for the synthesis of more complex macromolecules, such as polymers and heterocyclic systems.
Fluorinated Polyanilines
Polyaniline is a well-known conducting polymer, and the incorporation of fluorine atoms into its structure can enhance its properties, such as thermal stability and solubility in organic solvents. Fluoroaniline derivatives can be polymerized to create fluorinated polyanilines. The presence of the bulky 2,5-dimethylphenoxy substituent in this compound could further modify the properties of the resulting polymer by affecting the polymer chain packing and solubility.
The polymerization of aniline derivatives typically proceeds via oxidative coupling. Theoretical studies on various fluoroaniline isomers suggest that the number and position of fluorine atoms affect their electronic properties, which would influence their polymerization behavior and the characteristics of the resulting polymer aarti-industries.com. The incorporation of a monomer like this compound could lead to novel polymeric materials with tailored electronic and physical properties for applications in electronics and material science google.com.
Triazole Derivatives
The primary amino group of this compound provides a reactive handle for its incorporation into heterocyclic scaffolds, such as triazoles. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, and they are often synthesized via cycloaddition reactions.
A common route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. The aniline can be converted to an azide through diazotization followed by reaction with sodium azide. This azide derivative can then react with various alkynes to yield a diverse range of 1,4- or 1,5-disubstituted 1,2,3-triazole derivatives chemsrc.com. The synthesis of 1,2,4-triazoles can also be achieved through the reaction of the aniline with other reagents to form intermediates that can then be cyclized researchgate.netchemicalbook.com. The resulting triazole derivatives, incorporating the bulky and fluorinated phenoxy-aniline scaffold, represent a class of complex molecules with potential for further chemical exploration.
Structure-Activity Relationships in a Chemical Context
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its chemical or biological activity. For derivatives of this compound, SAR studies can provide insights into how different structural modifications influence their properties and reactivity.
The presence and position of fluorine atoms are known to have a significant impact on the activity of various compounds. For instance, in some series of compounds, fluorinated derivatives have shown enhanced biological activity compared to their non-fluorinated counterparts nih.gov. The position of the fluoro group is also critical; for example, ortho-substituted fluoro compounds have been found to have better inhibitory activity in certain systems compared to meta- or para-substituted isomers nih.gov.
In the context of diaryl ether aniline derivatives, SAR studies have shown that the nature of the substituents on both the aniline and phenoxy rings plays a crucial role in their activity as kinase inhibitors. The type and position of halide substitutions on the aniline moiety can significantly modulate the antagonistic activity of the compounds. These findings suggest that systematic modification of the this compound scaffold and subsequent analysis of the derivatives' properties would be a valuable exercise in understanding the chemical principles that govern their reactivity and potential utility.
Applications in Advanced Organic Synthesis As a Building Block
Role in the Construction of Complex Aryl Systems
The structural features of 4-(2,5-Dimethylphenoxy)-3-fluoroaniline make it a valuable precursor for the synthesis of intricate aryl systems. The presence of the amino group allows for a wide range of transformations, including diazotization followed by Sandmeyer or related reactions to introduce a variety of functional groups. More commonly, the amino group serves as a powerful directing group and a nucleophilic site for the formation of new carbon-nitrogen and carbon-carbon bonds.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the construction of biaryl and more complex aryl structures. mdpi.comdigitellinc.com While specific examples detailing the use of this compound in such reactions are not extensively documented in publicly available literature, its aniline (B41778) moiety is well-suited for reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. nih.gov The fluorine atom at the 3-position can influence the electronic properties of the aromatic ring, potentially affecting the regioselectivity and efficiency of these coupling reactions.
The 2,5-dimethylphenoxy substituent provides significant steric bulk, which can be exploited to control the conformation of the resulting aryl systems. This steric hindrance can influence atropisomerism, leading to the formation of chiral, non-racemic biaryl compounds, which are of significant interest in medicinal chemistry and materials science.
Precursor for Functional Materials (excluding specific material properties or commercial applications not strictly academic)
In the academic pursuit of novel functional materials, this compound can serve as a key monomer or intermediate. The combination of a reactive amino group, a polar fluorine substituent, and a bulky, hydrophobic dimethylphenoxy group allows for the synthesis of polymers and macromolecules with tailored properties.
For instance, the amino group can be converted into other functional groups or used as a polymerization site for the creation of polyanilines or other conjugated polymers. The fluorine atom can enhance the thermal stability and influence the electronic properties of the resulting materials, which is a desirable feature in the academic exploration of organic electronics. The bulky 2,5-dimethylphenoxy group can impact the solid-state packing and morphology of these materials, preventing close π-stacking and potentially leading to materials with interesting photophysical properties.
While direct research on this specific compound's application in functional materials is limited, the synthesis of fluorinated heterocyclic compounds from similar building blocks is a well-established area of research. e-bookshelf.de The principles from these studies can be extrapolated to understand the potential of this compound in creating novel material scaffolds.
Intermediate in the Synthesis of Scaffolds for Chemical Biology Research
The development of novel molecular scaffolds is crucial for advancing chemical biology and drug discovery. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of diverse heterocyclic and polycyclic scaffolds.
The aniline functionality is a common entry point for the synthesis of a vast array of nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzodiazepines, which are privileged structures in medicinal chemistry. nih.gov The fluorine substituent can be strategically incorporated to modulate the physicochemical properties of the final molecules, such as their lipophilicity and metabolic stability, which are critical parameters in the design of biologically active compounds. beilstein-journals.org
Catalysis and Ligand Design with Derivatives
The derivatization of this compound opens up possibilities for its use in the design of novel ligands for catalysis. The amino group can be readily functionalized to introduce phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups.
The steric bulk of the 2,5-dimethylphenoxy group and the electronic influence of the fluorine atom can be transmitted through the ligand scaffold to the metal center, thereby influencing the catalyst's activity, selectivity, and stability. For example, ligands derived from this aniline could be employed in transition metal-catalyzed cross-coupling reactions, where fine-tuning of the steric and electronic properties of the ligand is paramount for achieving high catalytic efficiency. scispace.comchemscene.com
Although no specific ligands derived from this compound are prominently featured in the current literature, the principles of ligand design suggest its potential as a valuable scaffold for the development of new and effective catalysts for a range of organic transformations.
Future Research Directions and Unexplored Avenues
Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of complex anilines and diaryl ethers remains a focal point of organic chemistry. nih.govbeilstein-journals.org Future efforts for 4-(2,5-Dimethylphenoxy)-3-fluoroaniline should prioritize the development of more efficient, economical, and environmentally benign synthetic routes. Traditional methods often rely on harsh conditions or expensive metal catalysts. nih.govtandfonline.com Modern approaches such as photocatalysis, microwave-assisted synthesis, and chemoenzymatic processes offer promising alternatives. tandfonline.comresearchgate.netnih.gov
Biocatalytic methods, for instance, present a sustainable option by reducing reliance on precious metals and lowering energy demands. nih.govacs.org The use of immobilized enzymes could lead to continuous flow reactors for the synthesis of aromatic amines, avoiding high temperatures and toxic reagents. nih.govacs.org Another green approach involves microwave-assisted synthesis, which can significantly shorten reaction times and eliminate the need for organic solvents and metal catalysts. tandfonline.com
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Potential Advantages for Synthesis | Key Research Challenges |
|---|---|---|
| Photocatalysis | Mild reaction conditions, use of visible light, high selectivity. researchgate.net | Catalyst stability and reusability, substrate scope limitations. |
| Chemoenzymatic | High selectivity, reduced environmental impact, aqueous reaction media. nih.govrsc.org | Enzyme stability, cofactor recycling, scalability. acs.org |
| Microwave-Assisted | Rapid reaction times, solvent-free conditions, improved yields. tandfonline.com | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scale-up. | High initial setup cost, potential for clogging. |
The presence of a chiral center can profoundly influence the biological activity of a molecule. While this compound is achiral, its derivatives could incorporate chirality. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. yale.edu Future research could explore the development of chiral auxiliaries or catalysts for the enantioselective synthesis of derivatives. yale.eduacs.org For example, methods utilizing chiral reagents like tert-butanesulfinamide have been extensively used for the asymmetric synthesis of a wide variety of amines and could be adapted for this purpose. yale.edu Nickel-catalyzed reactions have also shown promise in the synthesis of chiral β-amino alcohols from substituted anilines. acs.orgacs.org
Advanced Spectroscopic Probes for Dynamic Behavior
Understanding the dynamic behavior of this compound in different environments is key to harnessing its properties. Advanced spectroscopic techniques can provide insights into its conformational changes, intermolecular interactions, and electronic properties. Future studies could employ techniques like time-resolved fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy to probe these dynamics. Designing derivatives that act as spectroscopic probes themselves is another exciting avenue. rsc.org By incorporating fluorophores or other responsive moieties, these new molecules could be used to study biological systems or monitor chemical reactions with high sensitivity and spatiotemporal resolution. rsc.org
Deepening Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new transformations. For this compound, this involves studying the mechanisms of its formation, such as Ullmann-type C-O cross-coupling reactions, and its subsequent functionalization. nih.govacs.org Recent advances in photoredox and electrochemical methodologies have opened new pathways for single-electron transfer processes, leveraging the redox versatility of metals like nickel to enable reactions under milder conditions. acs.org Investigating the precise roles of catalysts, ligands, and reaction conditions through a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling will be crucial. This deeper understanding will enable more rational control over reaction outcomes, including regioselectivity and chemoselectivity.
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, desired properties. mdpi.comnih.gov For this compound, computational methods like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of novel derivatives. mdpi.comnih.gov
This in silico approach can guide synthetic efforts by identifying derivatives with enhanced biological activity, improved material properties, or specific spectroscopic signatures. For instance, structure-activity relationship (SAR) studies, aided by molecular docking, can predict the binding affinity of derivatives to biological targets, such as proteins or enzymes. nih.gov This has been demonstrated in the design of antitumour agents where derivatives of a similar 4-oxy-3-fluoroaniline moiety were synthesized and showed potent activity. nih.gov By systematically modifying the substituents on the aromatic rings, properties like solubility, stability, and electronic characteristics can be fine-tuned. mdpi.com
Table 2: Illustrative Computational Targets for Derivative Design
| Target Property | Computational Method | Potential Application |
|---|---|---|
| Binding Affinity | Molecular Docking, SAR | Pharmaceutical development. nih.gov |
| Electronic Structure | Density Functional Theory (DFT) | Organic electronics, materials science. mdpi.com |
| Spectroscopic Profile | Time-Dependent DFT (TD-DFT) | Development of advanced spectroscopic probes. |
| Reactivity | Transition State Theory | Optimization of synthetic reactions. |
Integration into Emerging Chemical Technologies
The unique structural features of this compound make it a candidate for integration into various emerging technologies. Diaryl ethers are essential components in polymers that are advancing materials science. nih.govacs.org The presence of the reactive aniline (B41778) group allows for polymerization or grafting onto surfaces, potentially leading to new functional materials.
Applications could be found in the development of:
Advanced Polymers: Incorporation into polymers like polyaniline could tailor the final material's physicochemical, electrical, and electrochemical properties. mdpi.comnih.gov
Organic Electronics: The diaryl ether motif is found in materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Agrochemicals: The diaryl ether structure is prevalent in many pesticides. nih.govrsc.org
Pharmaceuticals: The aniline moiety is a common feature in bioactive molecules. yale.edu Derivatives have already been investigated for their potent antitumour activities. nih.gov
Future research should focus on synthesizing and characterizing materials derived from this compound to evaluate their performance in these and other cutting-edge applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,5-Dimethylphenoxy)-3-fluoroaniline, and how can purity be maximized?
- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling, leveraging a halogenated aniline precursor (e.g., 3-fluoro-4-nitroaniline) reacted with 2,5-dimethylphenol under basic conditions. Catalysts like Pd/C or CuI improve yield and regioselectivity . Purity (>97%) is achievable through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer:
- Spectroscopy : Use -NMR (DMSO-d6, δ 6.8–7.2 ppm for aromatic protons) and -NMR (δ -110 to -120 ppm) to confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: ~260.12) validates molecular weight.
- Computational Analysis : DFT calculations (B3LYP/6-31G*) predict electron density distribution and HOMO-LUMO gaps, critical for understanding reactivity .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer: The compound may exhibit toxicity akin to halogenated anilines. Use fume hoods, nitrile gloves, and lab coats. Store at 0–6°C in amber vials to prevent photodegradation . Refer to SDS guidelines for halogenated anilines (e.g., emergency eye wash stations, neutralization of spills with activated carbon) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5-dimethylphenoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer: The methyl groups introduce steric hindrance, reducing electrophilicity at the para position. Computational modeling (e.g., NBO analysis) reveals diminished electron-withdrawing effects compared to unsubstituted phenoxy groups. Experimental validation: Compare Suzuki-Miyaura coupling yields using Pd(PPh3)4 with bromobenzene derivatives under identical conditions (e.g., 60°C, K2CO3). Lower yields (<50%) may indicate steric limitations .
Q. What strategies resolve contradictory data on the compound’s stability under acidic/basic conditions?
- Methodological Answer: Discrepancies arise from solvent polarity and temperature. Design stability assays:
- Acidic Conditions : Dissolve in 1M HCl (aq.) at 25°C vs. 50°C; monitor decomposition via UV-Vis (λmax ~280 nm) hourly.
- Basic Conditions : Treat with 1M NaOH (aq.) and analyze by LC-MS for hydrolysis products (e.g., free aniline derivatives). Adjust buffers (e.g., phosphate vs. carbonate) to isolate pH-specific degradation pathways .
Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer:
- In Silico Screening : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinase inhibitors) to assess binding affinity.
- In Vitro Assays : Test cytotoxicity (MTT assay on HeLa cells) and metabolic stability (microsomal incubation, LC-MS quantification). Compare with analogs like 3-fluoro-4-phenoxyaniline to determine substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
